molecular formula C7H15NO2 B1451803 N,N-Dimethyl-D-valine CAS No. 899900-52-8

N,N-Dimethyl-D-valine

Cat. No.: B1451803
CAS No.: 899900-52-8
M. Wt: 145.2 g/mol
InChI Key: APGLTERDKORUHK-ZCFIWIBFSA-N
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Description

N,N-Dimethyl-D-valine is an organic compound with the molecular formula C6H13NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the amino acid family and contains both an amine group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of valine, an essential amino acid . As such, it may interact with biological systems in a manner similar to valine, but the specific interactions and resulting changes require further investigation.

Biochemical Pathways

N,N-Dimethyl-D-valine, as a derivative of valine, may be involved in similar biochemical pathways. Valine is a branched-chain amino acid involved in various metabolic pathways, including protein synthesis .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-D-valine can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-3-methyl-2-butanone, with dimethylamine under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic attack by dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-D-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Dimethyl-D-valine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-3-methylbutanoic acid: The enantiomer of the compound, with similar but distinct properties.

    (2R)-2-(methylamino)-3-methylbutanoic acid: A related compound with a single methyl group on the amine.

    (2R)-2-(dimethylamino)-3-ethylbutanoic acid: A compound with an ethyl group instead of a methyl group.

Uniqueness

N,N-Dimethyl-D-valine is unique due to its specific chiral configuration and the presence of both dimethylamino and carboxylic acid functional groups

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899900-52-8
Record name (2R)-2-(dimethylamino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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